molecular formula C18H22N2O B12523452 N-Benzyl-3-(benzylamino)butanamide CAS No. 802008-11-3

N-Benzyl-3-(benzylamino)butanamide

Cat. No.: B12523452
CAS No.: 802008-11-3
M. Wt: 282.4 g/mol
InChI Key: KWCGTEHSMMDWPO-UHFFFAOYSA-N
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Description

N-Benzyl-3-(benzylamino)butanamide is a chemical compound of significant interest in organic synthesis and biocatalysis research. Its primary research application is as a key intermediate in the lipase-catalyzed, one-pot enantioselective synthesis of (R)-(−)-N-Benzyl-3-(benzylamino)butanamide . This process is a valuable strategy for producing enantiomerically enriched β-amino acid derivatives and β-peptides, which are important for their structural characteristics and resistance to hydrolytic degradation . The synthesis and resolution of this compound are notably influenced by solvent polarity, with polar solvents like 2-methyl-2-butanol (2M2B) proving effective for achieving high enantioselectivity during kinetic resolution catalyzed by Candida antarctica lipase B (CalB) . This makes it a compelling subject for studies in solvent engineering and enzymatic promiscuity. Furthermore, structurally related N-benzylamide compounds are frequently explored in medicinal chemistry research for their potential biological activities . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

802008-11-3

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

N-benzyl-3-(benzylamino)butanamide

InChI

InChI=1S/C18H22N2O/c1-15(19-13-16-8-4-2-5-9-16)12-18(21)20-14-17-10-6-3-7-11-17/h2-11,15,19H,12-14H2,1H3,(H,20,21)

InChI Key

KWCGTEHSMMDWPO-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NCC1=CC=CC=C1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

One-Pot Chemoenzymatic Strategy

The enantioselective synthesis of (R)-N-benzyl-3-(benzylamino)butanamide leverages the catalytic promiscuity of Candida antarctica lipase B (CalB). This one-pot method combines an aza-Michael addition of benzylamine (1) to methyl crotonate (2) with subsequent kinetic resolution (Figure 1).

Reaction Conditions :

  • Catalyst : Immobilized CalB (Novozym 435, 70 mg/mmol substrate)
  • Solvent System : n-Hexane/2-methyl-2-butanol (2M2B) mixtures (50:50 or 90:10 v/v)
  • Temperature : 40–60°C
  • Additives : Molecular sieves (0.1 g/mmol substrate)

The solvent ratio critically influences chemoselectivity and enantiomeric excess (ee). In a 90:10 n-hexane/2M2B system, the reaction achieves 84% conversion with 75% ee for the (R)-enantiomer. The lipase catalyzes both the aza-Michael addition and the subsequent aminolysis, enabling a single-step process.

Solvent Engineering and Thermodynamic Control

Solvent polarity modulates substrate binding at CalB’s active site. Polar solvents (e.g., 2M2B) enhance nucleophilicity of benzylamine, accelerating the aza-Michael step, while nonpolar solvents (n-hexane) favor kinetic resolution by stabilizing the transition state of the aminolysis. Table 1 summarizes solvent effects on yield and stereoselectivity.

Table 1: Solvent-Dependent Outcomes in CalB-Catalyzed Synthesis

Solvent (n-Hexane/2M2B) Conversion (%) ee (%)
50:50 53 67
90:10 84 75

Chemical Synthesis via Dibromosuccinic Acid Intermediate

Patent-Based Route Using Reverse Dripping

A high-yielding chemical synthesis (93% yield) starts with 2,3-dibromosuccinic acid (3) and benzylamine (4) (Figure 2).

Procedure :

  • Reverse Dripping : A 2,3-dibromosuccinic acid ethanol solution (7 g/25–35 mL) is added dropwise to benzylamine (1.5–2.5 eq.) at 65–75°C.
  • Exothermic Control : The dripping rate is adjusted to maintain ethanol reflux, ensuring complete reaction post-addition.
  • Workup : Ethanol is distilled, and the product is isolated via centrifugation, yielding a white solid.

Advantages :

  • Eliminates column chromatography.
  • Scalable to industrial batches (10 L reactor demonstrated).

Comparative Analysis of Methodologies

Table 2: Method Comparison for N-Benzyl-3-(benzylamino)butanamide Synthesis

Parameter Enzymatic Chemical Micro-Flow
Yield (%) 84 93 85–90
ee (%) 75
Reaction Time 24–48 h 2–4 h <1 min
Purification Column Centrifugation Distillation
Scalability Moderate High High

Key Findings :

  • Enzymatic : Optimal for enantioselectivity but requires lengthy reaction times.
  • Chemical : Highest yield and simplicity, though racemic.
  • Micro-Flow : Rapid and scalable but untested for this specific compound.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-3-(benzylamino)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The benzyl and benzylamino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

N-Benzyl-3-(benzylamino)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Benzyl-3-(benzylamino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s benzyl and benzylamino groups enable it to bind to enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Thermodynamic Stability :

  • Compound 4 undergoes aminolysis to form 5 under enzymatic conditions, whereas non-enzymatic analogs (e.g., ethyl 3-aminobutyrate) require harsh reagents like thionyl chloride for amidation, reducing yield and enantiopurity .

Benzyl N-[(2R)-1-(Benzylamino)-3-Hydroxy-1-Oxopropan-2-yl]carbamate

Pharmaceutical Relevance :

  • This carbamate derivative (CAS 219835-31-1) is used in peptide synthesis and orexin receptor antagonists (e.g., suvorexant). Its synthesis involves coupling reactions with activating agents like EDC/HOBt, contrasting with 5 's enzyme-mediated process .

Optical Purity :

  • While 5 achieves up to 72% ee enzymatically, this carbamate derivative often requires chiral chromatography or asymmetric catalysis for resolution, increasing production costs .

Data Tables: Comparative Analysis

Key Research Findings

  • Solvent Engineering: Polar solvents like 2M2B enhance 5's enantioselectivity by stabilizing transition states during CalB-catalyzed aminolysis. Non-polar solvents (e.g., n-hexane) favor racemic byproducts .
  • Chemoselectivity : In 2M2B, the aza-Michael adduct (4 ) predominates (29% yield), while in n-hexane, the double addition product (5 ) forms preferentially (47% yield at 90:10 solvent ratio) .
  • Biocatalytic Superiority : Enzymatic routes for 5 achieve higher stereocontrol compared to microwave or thermal methods used for pyrazine analogs, which often require post-synthetic resolution .

Biological Activity

N-Benzyl-3-(benzylamino)butanamide (C18H22N2O) is an organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a butanamide backbone, which contributes to its biological properties. Its chemical structure can be represented as follows:

  • Molecular Formula : C18H22N2O
  • Molecular Weight : 290.38 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may exert its effects by:

  • Enzyme Inhibition : It can form stable complexes with the active sites of certain enzymes, thereby inhibiting their catalytic activity. This mechanism is crucial in mediating its potential anti-inflammatory and anticancer effects.
  • Receptor Modulation : By binding to specific receptors, it may alter signaling pathways that influence cellular responses, contributing to its therapeutic potential.

Biological Activities

Research has indicated several key biological activities associated with this compound:

  • Anticancer Activity : Studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
  • Antimicrobial Properties : The compound has shown promise in inhibiting the growth of both gram-positive and gram-negative bacteria, as well as fungi, indicating its potential as an antimicrobial agent .
  • Anticonvulsant Effects : Analogous compounds have demonstrated anticonvulsant activity in animal models, suggesting that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
AntimicrobialEffective against various bacterial and fungal strains
AnticonvulsantExhibits anticonvulsant properties in animal models

Case Study: Anticancer Activity

A study conducted on the efficacy of this compound against breast cancer cells revealed significant cytotoxic effects. The compound was administered at varying concentrations, showing a dose-dependent response in cell viability assays. The mechanism was linked to the activation of apoptotic pathways through caspase activation .

Case Study: Antimicrobial Efficacy

In another investigation, this compound was tested against fluconazole-resistant strains of Candida albicans. The compound demonstrated notable antifungal activity, outperforming traditional antifungal agents in certain assays. This suggests its potential utility in treating resistant fungal infections .

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